molecular formula C19H13ClN4O3S B3474406 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B3474406
M. Wt: 412.8 g/mol
InChI Key: CJKMMXOQNGDEEQ-UHFFFAOYSA-N
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Description

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a chlorobenzyl group, and an isoindolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core One common approach is the reaction of 4-chlorobenzylamine with carbon disulfide and hydrazine to form the thiadiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring and chlorobenzyl group are believed to play crucial roles in binding to biological targets, leading to the observed biological activities. Further research is needed to fully elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: Similar structure with a triazinan ring instead of thiadiazole.

  • 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: Contains a sulfanyl group and a nitrophenyl moiety.

Uniqueness: N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O3S/c20-12-7-5-11(6-8-12)9-16-22-23-19(28-16)21-15(25)10-24-17(26)13-3-1-2-4-14(13)18(24)27/h1-8H,9-10H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKMMXOQNGDEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

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